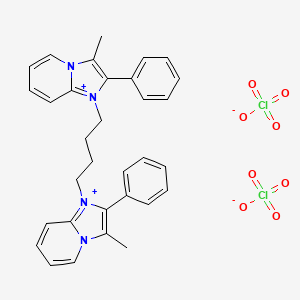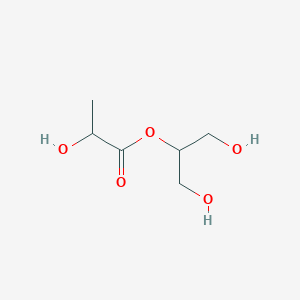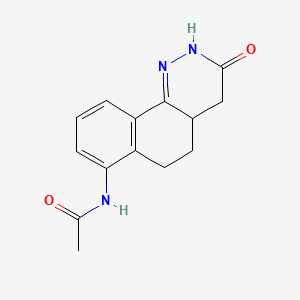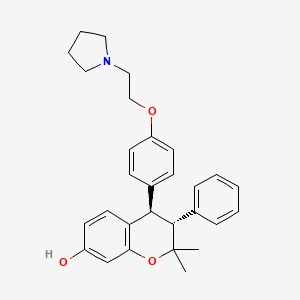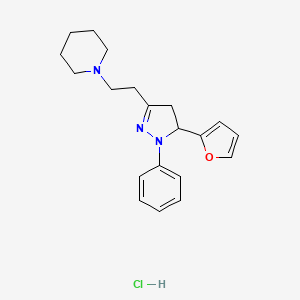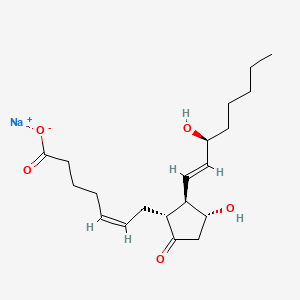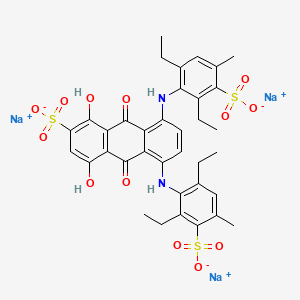
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol is a chemical compound with a complex structure that includes both amine and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol typically involves multiple steps, starting with the preparation of the appropriate amine and ether precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol has several applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((1,1-Dimethylethyl)amino)-2-propanol
- 3-(1-Methylpropoxy)-2-propanol
- 1-((1,1-Dimethylethyl)amino)-3-propanol
Uniqueness
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol is unique due to its specific combination of amine and ether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
80762-81-8 |
|---|---|
Fórmula molecular |
C11H25NO2 |
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
1-butan-2-yloxy-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO2/c1-6-9(2)14-8-10(13)7-12-11(3,4)5/h9-10,12-13H,6-8H2,1-5H3 |
Clave InChI |
AVUTUYFEQJQTJT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OCC(CNC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
